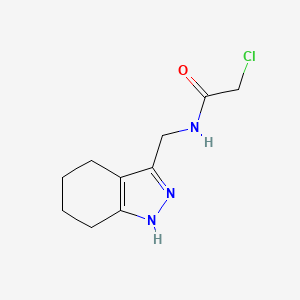
2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a chloroacetamide group attached to a tetrahydroindazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the reaction of ortho-hydrazine cinnamic acid under heating conditions.
Introduction of the Chloroacetamide Group: The chloroacetamide group is introduced by reacting the indazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The chloro group in the chloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
Applications De Recherche Scientifique
2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used in the study of cellular pathways and mechanisms due to its interaction with various biological targets.
Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Indazole Derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole.
Benzimidazole Derivatives: Compounds with similar heterocyclic structures but different substitution patterns.
Uniqueness:
Chloroacetamide Group: The presence of the chloroacetamide group in 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide provides unique reactivity and potential biological activity compared to other indazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14ClN3O |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-chloro-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide |
InChI |
InChI=1S/C10H14ClN3O/c11-5-10(15)12-6-9-7-3-1-2-4-8(7)13-14-9/h1-6H2,(H,12,15)(H,13,14) |
Clé InChI |
GTKRJWFBVNWQLM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)CNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















